
6-(Benzyloxy)-2-(methylsulfanyl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 210402 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in advanced research, particularly in the areas of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NSC 210402 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The exact synthetic route can vary, but it often includes steps such as condensation reactions, cyclization, and purification processes. Reaction conditions such as temperature, pressure, and the use of catalysts are optimized to achieve the desired outcome.
Industrial Production Methods: In an industrial setting, the production of NSC 210402 is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves the same fundamental chemical reactions as in the laboratory but is adapted to handle larger quantities of reactants and products. Quality control measures are implemented to ensure that the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: NSC 210402 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the gain of electrons or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: In this reaction, one functional group in the molecule is replaced by another, which can significantly alter the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, often under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used, typically in an inert atmosphere to prevent unwanted side reactions.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used, with conditions varying depending on the specific substitution reaction.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
NSC 210402 has a broad range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Industry: NSC 210402 is used in the development of new materials and technologies, particularly in the fields of electronics and nanotechnology.
Mechanism of Action
The mechanism by which NSC 210402 exerts its effects involves interactions at the molecular level. It may target specific enzymes or receptors, leading to changes in cellular processes. The pathways involved can include signal transduction, gene expression, and metabolic regulation. Detailed studies are required to fully elucidate these mechanisms and their implications for various applications.
Comparison with Similar Compounds
NSC 210402 can be compared to other compounds with similar structures or functions. Some similar compounds include:
NSC 125973: Known for its role in cancer research, particularly in the study of chemotherapeutic agents.
NSC 123127: Used in the development of materials with unique electronic properties.
The uniqueness of NSC 210402 lies in its specific chemical structure and the resulting properties that make it suitable for a wide range of applications. Its versatility and potential for innovation set it apart from other similar compounds.
Properties
CAS No. |
60722-76-1 |
|---|---|
Molecular Formula |
C12H13N3OS |
Molecular Weight |
247.32 g/mol |
IUPAC Name |
2-methylsulfanyl-6-phenylmethoxypyrimidin-4-amine |
InChI |
InChI=1S/C12H13N3OS/c1-17-12-14-10(13)7-11(15-12)16-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H2,13,14,15) |
InChI Key |
VNOLVILJSFOKFU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=CC(=N1)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


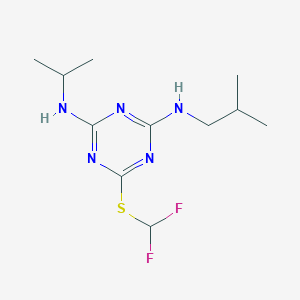

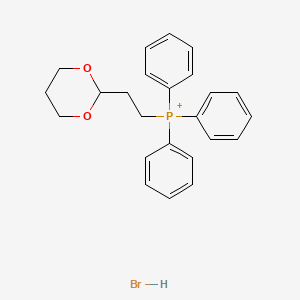
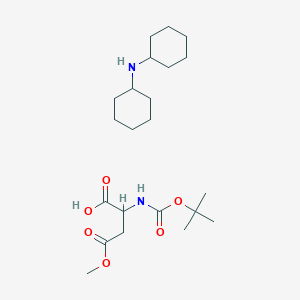
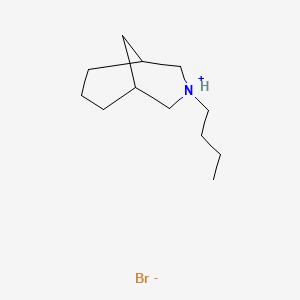
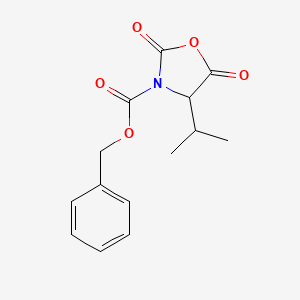
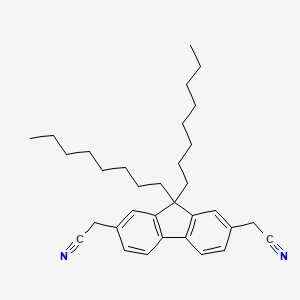

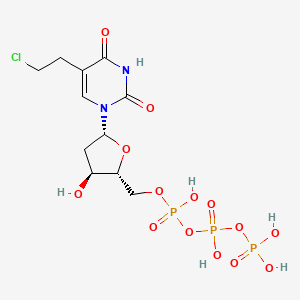


![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodo-pyrimidin-2-one](/img/structure/B15196856.png)
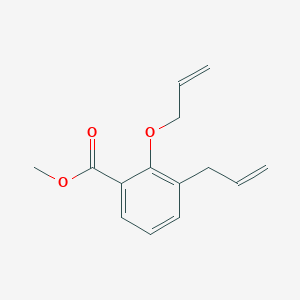
![Methyl 2-((2R,4aS,6S,7R,8S,8aS)-7,8-bis((tert-butyldimethylsilyl)oxy)-6-((S,E)-1-((tert-butyldimethylsilyl)oxy)-3-(trimethylsilyl)allyl)octahydropyrano[3,2-b]pyran-2-yl)acetate](/img/structure/B15196867.png)
